2-Acetylnicotinaldehyde

Description

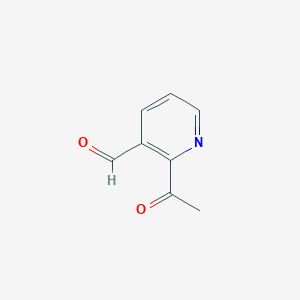

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-acetylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H7NO2/c1-6(11)8-7(5-10)3-2-4-9-8/h2-5H,1H3 |

InChI Key |

ZWBBRZOKGQTGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylnicotinaldehyde and Its Precursors

Evolution of Synthetic Strategies for 2-Acetylnicotinaldehyde

The journey to access this compound has seen a significant evolution in synthetic design, moving from classical, often harsh, multi-step procedures to more sophisticated and efficient modern approaches.

Modern Convergent and Divergent Synthetic Approaches

Conversely, a divergent approach would start from a common intermediate that can be selectively functionalized to yield a variety of related compounds, including this compound. This is particularly advantageous for creating libraries of analogues for structure-activity relationship studies. Modern strategies often employ advanced cross-coupling reactions and selective functionalization of the pyridine (B92270) ring to achieve these goals.

Chemo- and Regioselective Synthesis of this compound

The presence of two distinct carbonyl functionalities in this compound necessitates a high degree of chemo- and regioselectivity in its synthesis. Achieving selective reaction at one carbonyl group while leaving the other intact is a key challenge.

One effective strategy involves the chemoselective directed metallation of a suitably substituted pyridine precursor. For instance, the metallation of 2-chloropyridine (B119429) can be directed to the 3-position, allowing for the introduction of a formyl or a protected acetyl group. rsc.org The halogen then provides a handle for subsequent functionalization to introduce the second carbonyl group, or it can be removed at a later stage. This approach takes advantage of the ortho-directing effect of the halogen, enabling precise control over the substitution pattern. rsc.org

The synthesis of related structures, such as 2-amino-3-pyridinecarboxaldehyde, has been achieved with high efficiency through ortho-lithiation of a protected 2-aminopyridine, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). scribd.com This highlights the power of directed ortho-metallation in achieving regioselective functionalization of the pyridine ring.

Sustainable and Green Chemistry Aspects in this compound Synthesis

In line with the growing emphasis on environmentally benign chemical processes, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For the synthesis of this compound, this translates to the development of methods that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and developing one-pot or tandem reactions can significantly improve the environmental footprint of the synthesis. While specific green synthetic routes for this compound are still an emerging area of research, the broader field of sustainable quinoxaline (B1680401) synthesis, which involves the condensation of 1,2-dicarbonyl compounds, showcases the potential of using natural deep eutectic solvents (NADESs) to promote reactions in a fast, efficient, and environmentally friendly manner. rsc.orgscispace.com

Synthesis of Key Intermediates and Advanced Precursors to this compound

The synthesis of this compound often proceeds through the preparation of key intermediates and advanced precursors. A plausible and efficient route involves the use of a Weinreb amide derivative of nicotinic acid. The Weinreb amide functionality is particularly useful as it allows for the controlled addition of organometallic reagents to form a ketone without the common problem of over-addition to form a tertiary alcohol. chemistrysteps.comcmu.edumychemblog.comnih.govescholarship.org

For instance, 2-chloronicotinic acid can be converted to its corresponding Weinreb amide. Subsequent reaction with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) would selectively yield the 2-acetyl-3-chloropyridine intermediate. The chloro-substituent can then be transformed into the desired aldehyde functionality through various methods, such as a palladium-catalyzed formylation reaction or by conversion to a nitrile followed by reduction.

Another key precursor could be 2-amino-3-pyridinecarboxaldehyde, which can be synthesized efficiently. scribd.com Subsequent modification of the amino group, for example, via a Sandmeyer reaction to introduce a cyano group, followed by a Grignard reaction, could provide a pathway to this compound. The synthesis of related 2-amino-5-chloro-3-pyridinecarboxaldehyde has also been reported, highlighting the accessibility of functionalized pyridinecarboxaldehyde precursors. researchgate.net

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes for the formation of C-C bonds and the introduction of functional groups. In the context of this compound synthesis, catalytic methods are instrumental for achieving key transformations.

Transition metal-catalyzed cross-coupling reactions are particularly powerful for constructing the carbon skeleton. For example, a palladium- or nickel-catalyzed coupling of an organometallic reagent with a 2-halo-3-cyanopyridine could be a viable strategy to introduce the acetyl group. The cyano group can then be subsequently converted to the aldehyde.

Reactivity Profile and Mechanistic Organic Transformations of 2 Acetylnicotinaldehyde

Reactions Involving the Aldehyde Moiety of 2-Acetylnicotinaldehyde

The aldehyde group is a key center of reactivity in this compound, readily participating in nucleophilic additions and condensation reactions, as well as undergoing selective oxidation and reduction.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it a prime target for attack by nucleophiles. masterorganicchemistry.comstudy.com In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated to yield an alcohol. pressbooks.pub

Aldehydes are generally more reactive in nucleophilic additions than ketones for both steric and electronic reasons. pressbooks.pub The presence of only one substituent attached to the carbonyl carbon in an aldehyde results in less steric hindrance compared to the two substituents in a ketone. pressbooks.pub Electronically, aldehydes are more reactive due to the greater polarization of their carbonyl groups. pressbooks.pub

Condensation reactions are also a significant pathway for the aldehyde moiety. Aldol condensation, for instance, involves the reaction of an enolate with another carbonyl compound. masterorganicchemistry.comyoutube.com This reaction can occur between two molecules of this compound or with other aldehydes or ketones. masterorganicchemistry.comrsc.org The initial product is a β-hydroxy aldehyde, which can then undergo dehydration to form an α,β-unsaturated aldehyde. youtube.com The Claisen-Schmidt condensation is a variation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com

Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Reaction Type | Product |

|---|---|---|

| This compound and a primary amine | Imine formation (Condensation) | N-substituted imine |

| This compound and an alcohol | Hemiacetal/Acetal formation (Nucleophilic Addition) | Hemiacetal or Acetal |

| This compound and a Grignard reagent | Grignard reaction (Nucleophilic Addition) | Secondary alcohol |

| Two molecules of this compound (in presence of base) | Aldol Condensation | β-hydroxy aldehyde/α,β-unsaturated aldehyde |

Selective Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid without affecting the acetyl group or the pyridine (B92270) ring. This transformation can be achieved using various oxidizing agents. Similarly, selective reduction of the aldehyde to a primary alcohol is also a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) can be employed for this purpose, as they are generally mild enough not to reduce the acetyl group. google.com

Selective Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Tollens' reagent | 2-Acetylnicotinic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-(1-hydroxyethyl)pyridin-3-yl)methanol |

Chemical Transformations at the Acetyl Group of this compound

The acetyl group offers another site for chemical modification, primarily through reactions involving the α-carbon and potential rearrangements.

Enolization and Reactions at the α-Carbon

The α-hydrogens of the acetyl group are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be resonance-stabilized. sketchy.comlibretexts.org This acidity allows for deprotonation by a base to form a nucleophilic enolate. utdallas.edu This enolate can then react with various electrophiles at the α-carbon. sketchy.commsu.edu This process, known as enolization, can be catalyzed by either acid or base. masterorganicchemistry.com The formation of the enolate is a key step in many reactions, including alkylation and condensation reactions at the α-carbon. libretexts.org

The enolate can exist in two tautomeric forms: the keto form and the enol form. masterorganicchemistry.com While the keto form is generally more stable, the enol form is crucial for the reactivity at the α-carbon. msu.edu The stability of the enol can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.comyoutube.com

Rearrangement Reactions Involving the Acetyl Moiety

While less common than reactions at the α-carbon, rearrangement reactions involving the acetyl group can occur under specific conditions. For instance, under certain acidic or thermal conditions, rearrangements like the Favorskii rearrangement could potentially be induced if a suitable leaving group is present on the α-carbon. However, specific examples for this compound are not extensively documented.

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring in this compound is an electron-deficient aromatic system. This deactivation is due to the electronegative nitrogen atom, which withdraws electron density from the ring. As a result, the pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene. When such reactions do occur, they typically require harsh conditions and the substitution is directed to the 3- and 5-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. The nitrogen atom in the pyridine ring can also be protonated or alkylated to form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack but can facilitate nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is further amplified by the presence of two strong electron-withdrawing groups: the acetyl and the aldehyde functionalities. Consequently, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). lkouniv.ac.inlibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org Electrophilic attack on the aromatic system is generally disfavored as the ring possesses a low electron density, making it a poor nucleophile. lkouniv.ac.inyoutube.commasterorganicchemistry.com Reactions that typically proceed via an electrophilic aromatic substitution mechanism, such as nitration or halogenation, would require harsh conditions and are expected to proceed with low efficiency, if at all. The electron-withdrawing substituents would direct any potential electrophilic attack to the meta positions (C4 and C6) relative to the nitrogen atom, which are the least deactivated positions.

Conversely, the electron-deficient nature of the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNA). chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.comnih.gov The presence of the acetyl and aldehyde groups, particularly in the ortho and para positions relative to potential leaving groups, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby facilitating the substitution process. chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com While this compound itself does not possess a typical leaving group for a direct SNA reaction, derivatives of this compound, where a halogen or other suitable leaving group is introduced onto the pyridine ring, would be expected to undergo nucleophilic aromatic substitution readily. The positions most susceptible to nucleophilic attack would be those ortho and para to the electron-withdrawing substituents.

Metal-Catalyzed Cross-Coupling and Functionalization of the Pyridine Ring

The pyridine ring of this compound and its derivatives can be effectively functionalized through various metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the heterocyclic core.

Palladium- and nickel-catalyzed reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are instrumental in this regard. For these reactions to occur, a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted analog) is typically required. The general mechanism involves the oxidative addition of the metal catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product.

| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Organoboron Reagent | C-C |

| Stille | Pd(PPh₃)₄ | Organotin Reagent | C-C |

| Negishi | Pd or Ni Catalyst | Organozinc Reagent | C-C |

| Sonogashira | Pd/Cu Catalyst | Terminal Alkyne | C-C (sp) |

| Buchwald-Hartwig | Pd Catalyst, Ligand, Base | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions Applicable to Functionalized Pyridines.

Furthermore, direct C-H activation and functionalization of the pyridine ring of this compound represents a more atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can facilitate the direct coupling of C-H bonds with various partners, obviating the need for pre-functionalization with a halogen. The directing ability of the carbonyl groups in this compound can play a crucial role in controlling the regioselectivity of such C-H functionalization reactions.

Tandem and Cascade Reactions Utilizing this compound

The bifunctional nature of this compound, possessing two distinct and reactive carbonyl groups in close proximity, makes it an ideal substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and molecular complexity generation. researchgate.net

One potential cascade pathway involves an initial nucleophilic attack on one of the carbonyl groups, followed by an intramolecular reaction involving the second carbonyl functionality. For instance, a reaction with a binucleophile could lead to the formation of a heterocyclic ring system in a single step.

A hypothetical example of a cascade reaction could involve the reaction of this compound with a 1,3-dicarbonyl compound in the presence of a base. This could initiate a domino sequence of a Knoevenagel condensation, followed by an intramolecular Michael addition and subsequent cyclization/dehydration to afford a complex polycyclic architecture. The precise outcome of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile employed.

Stereoselective Transformations Derived from this compound

The prochiral carbonyl centers in this compound provide a platform for various stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity. masterorganicchemistry.comyoutube.com

Nucleophilic Addition to Carbonyl Groups: The addition of chiral nucleophiles or the use of chiral catalysts in the addition of achiral nucleophiles to the aldehyde or ketone functionalities can proceed with high stereoselectivity. For example, the use of chiral organometallic reagents or the application of asymmetric catalytic systems (e.g., those based on chiral ligands for transition metals or organocatalysts) can lead to the formation of chiral secondary or tertiary alcohols with a high degree of stereocontrol.

Reduction of Carbonyl Groups: The stereoselective reduction of the ketone or aldehyde group can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, the use of enzymes or chiral metal complexes can facilitate the enantioselective reduction of the acetyl group to a chiral secondary alcohol.

| Transformation | Reagent/Catalyst Type | Potential Chiral Product |

| Nucleophilic Addition | Chiral Organometallic Reagent | Chiral Tertiary Alcohol |

| Catalytic Asymmetric Addition | Chiral Lewis Acid/Base | Chiral Secondary/Tertiary Alcohol |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Chiral Secondary Alcohol |

| Catalytic Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru-BINAP) | Chiral Secondary Alcohol |

Table 2: Examples of Stereoselective Transformations of Carbonyl Groups.

The products of these stereoselective transformations, chiral pyridyl alcohols, are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The ability to control the stereochemistry at the newly formed chiral centers is of paramount importance in these applications.

Derivatization, Analogues, and Structural Modifications of 2 Acetylnicotinaldehyde

Design and Synthesis of Novel 2-Acetylnicotinaldehyde Derivatives

The dual carbonyl reactivity of this compound makes it an ideal substrate for multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.comnih.govwindows.net This approach is highly valued in synthetic chemistry for its atom economy and ability to rapidly generate molecular complexity. nih.gov

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest due to their prevalence in biologically active compounds. researchgate.netnih.gov The general strategy involves the condensation of the two carbonyl groups of this compound with compounds containing adjacent nucleophilic centers, such as ureas, thioureas, or amidines.

For instance, the reaction with 6-aminouracil (B15529) or its derivatives in a cyclization reaction could yield complex fused pyrimidine (B1678525) systems. researchgate.net Similarly, condensation with cyanoacetamide followed by intramolecular cyclization is a known pathway to form nicotinamide (B372718) derivatives, which can be further elaborated into pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.gov While specific literature detailing the use of this compound in these exact reactions is limited, its structure is primed for such transformations.

Below is an illustrative table of potential pyrido[2,3-d]pyrimidine derivatives that could be synthesized from this compound using this methodology.

| Reagent | Potential Product Structure | Resulting Heterocyclic System |

| Urea | 2-Hydroxy-pyrido[2,3-d]pyrimidine derivative | Pyrido[2,3-d]pyrimidine |

| Thiourea | 2-Mercapto-pyrido[2,3-d]pyrimidine derivative | Pyrido[2,3-d]pyrimidine |

| Guanidine | 2-Amino-pyrido[2,3-d]pyrimidine derivative | Pyrido[2,3-d]pyrimidine |

| 6-Amino-1,3-dimethyluracil | Fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine system | Pyrazolo-pyridopyrimidine |

Impact of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications to the this compound scaffold would profoundly influence its chemical reactivity and the selectivity of its subsequent reactions. The two carbonyl groups—the aldehyde and the ketone—possess different electrophilicities, with the aldehyde generally being more reactive towards nucleophiles.

Modification of the Aldehyde Group: Selective reduction of the aldehyde to a primary alcohol would create a new nucleophilic center, fundamentally altering its role in cyclization reactions. Oxidation to a carboxylic acid would also change the reaction pathways available. Conversion of the aldehyde to an imine by reaction with a primary amine introduces a different type of electrophile, which can be exploited in cycloaddition reactions.

Modification of the Acetyl Group: The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate. This enolate can act as a nucleophile in aldol-type reactions or can be alkylated. This reactivity is a key feature in compounds like 2-acetylthiophenes, where the acetyl group serves as a handle for further functionalization. mdpi.com Modifying this part of the molecule, for example, by replacing the methyl with a larger alkyl or aryl group, would introduce steric hindrance that could affect the rate and outcome of condensation reactions.

Modification of the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring would alter the electrophilicity of both carbonyl carbons. An electron-withdrawing group would increase their reactivity towards nucleophiles, while an electron-donating group would decrease it. This principle is used to fine-tune the reactivity of substrates in various chemical syntheses. researchgate.net

Control over chemo- and regioselectivity is a critical objective in organic synthesis, especially in multicomponent reactions where multiple reaction pathways may compete. windows.net By carefully modifying the structure of this compound, a chemist can direct a reaction towards a specific desired product.

Development of this compound Analogues for Specific Chemical Applications

The development of analogues of this compound involves systematic changes to its core structure to create new molecules tailored for specific applications. These analogues can be designed to probe structure-activity relationships or to serve as building blocks for novel materials or bioactive compounds.

Key strategies for developing analogues include:

Varying the Acyl Group: Replacing the acetyl group (CH₃CO-) with other acyl groups (e.g., propionyl, benzoyl) would create a series of analogues with different steric and electronic properties. This can influence the kinetics of subsequent reactions and the physical properties of the resulting derivatives.

Isosteric Replacement: Replacing the pyridine nitrogen with a C-H group would yield 2-acetylbenzaldehyde. While electronically different, this analogue would serve as a carbocyclic counterpart to study the role of the heteroatom in directing reactions. Conversely, analogues could be designed where the acetyl or aldehyde groups are attached to other heterocyclic scaffolds like thiophene (B33073) or furan.

These synthetic analogues could be employed as precursors in the synthesis of deaza derivatives of known bioactive molecules, a strategy used in medicinal chemistry to create compounds with potentially improved pharmacological profiles. nih.gov

Heterocyclic Annulation Strategies Utilizing this compound

Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic systems. The structure of this compound is well-suited for tandem reactions that build a new ring fused to the initial pyridine core.

A prominent example of such a strategy is the Friedländer annulation, which traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester) to synthesize quinolines. wikipedia.orgresearchgate.netmdpi.com While this compound is not a 2-aminoaryl ketone, the underlying principle of condensation followed by cyclization can be adapted.

A plausible annulation strategy would involve a multicomponent reaction between this compound, an active methylene compound, and an ammonia (B1221849) source. The reaction would likely proceed through initial condensation at the more reactive aldehyde, followed by participation of the acetyl group and the active methylene compound, culminating in a cyclization and dehydration/aromatization sequence to afford a fused heterocyclic system, such as a naphthyridine derivative. The choice of catalyst, often a Lewis acid like In(OTf)₃, can be crucial for promoting the reaction and ensuring high yields. rsc.orgrsc.org

The following table illustrates potential heterocyclic systems that could be generated via annulation reactions with this compound.

| Active Methylene Compound | Resulting Fused Heterocyclic System |

| Cyclohexanone | Tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine |

| Ethyl Acetoacetate | Ethyl 4-methyl-1,8-naphthyridine-3-carboxylate |

| Malononitrile | 3-Amino-4-methyl-1,8-naphthyridine-2-carbonitrile |

| Acetophenone | 4-Methyl-2-phenyl-1,8-naphthyridine |

These strategies highlight the potential of this compound as a valuable building block in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. rug.nlnih.gov By analyzing parameters such as chemical shifts, spin-spin coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's conformation and the electronic environment of each nucleus can be constructed. nih.govnih.gov

For 2-Acetylnicotinaldehyde, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would provide critical information. The aldehyde proton is expected to appear as a singlet in a distinct downfield region (typically 9-10 ppm) due to the deshielding effect of the carbonyl group. The methyl protons of the acetyl group would resonate as a singlet further upfield (around 2.5-2.7 ppm). The protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns (J-coupling) that confirm their relative positions.

The electronic structure is probed by the chemical shifts. The electron-withdrawing nature of the aldehyde and acetyl groups would cause a downfield shift for the pyridine ring protons compared to unsubstituted pyridine, indicating a lower electron density on the aromatic ring.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment and conformational analysis. x-mol.com

COSY (Correlation Spectroscopy) would establish the connectivity of protons on the pyridine ring by identifying which protons are spin-coupled to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the positions of the acetyl and aldehyde groups by showing correlations from the methyl and aldehyde protons to the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can detect through-space interactions between protons that are close to each other, providing crucial data on the molecule's preferred conformation, such as the relative orientation of the aldehyde and acetyl groups with respect to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the constituent functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 |

| Acetyl Methyl (-COCH₃) | 2.5 - 2.7 | 25 - 30 |

| Acetyl Carbonyl (-C OCH₃) | N/A | 198 - 203 |

| Pyridine Ring Protons | 7.5 - 9.0 | N/A |

| Pyridine Ring Carbons | N/A | 120 - 155 |

Advanced Mass Spectrometry Techniques in Mechanistic Organic Chemistry of this compound

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of a compound and for probing its fragmentation pathways, which can offer deep mechanistic insights. chromatographyonline.com High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of this compound, allowing for the calculation of its elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺•), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. chromatographyonline.com This process provides a fragmentation pattern that acts as a structural fingerprint.

For this compound, the molecular ion would be subjected to fragmentation, with cleavage likely occurring at positions alpha to the carbonyl groups, a common pathway for aldehydes and ketones. libretexts.orgyoutube.com

Key fragmentation pathways would include:

Alpha-Cleavage: The bond between a carbonyl carbon and an adjacent carbon is broken. libretexts.orgyoutube.com

Loss of the methyl radical (•CH₃, 15 Da) from the acetyl group to form a resonance-stabilized acylium ion.

Loss of a hydrogen radical (•H, 1 Da) from the aldehyde group.

McLafferty Rearrangement: This characteristic rearrangement can occur in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. libretexts.orgyoutube.com For this compound, this pathway is not possible for the aldehyde group. For the acetyl group, a McLafferty rearrangement is not structurally feasible as there is no gamma-hydrogen in a suitable position.

Cleavage of the Pyridine Ring: High-energy collisions can induce fragmentation of the aromatic ring itself, leading to characteristic losses.

By meticulously analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure. youtube.com These techniques are crucial in mechanistic studies for identifying reaction intermediates and final products in complex chemical transformations involving this compound.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 149.15 g/mol)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 149 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 134 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 121 | [M - CO]⁺ | Loss of carbon monoxide from aldehyde |

| 106 | [M - CH₃CO]⁺ | Loss of acetyl radical |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy. wikipedia.org

A crystal structure of this compound would unambiguously confirm its molecular geometry in the solid state. It would provide precise measurements of all bond lengths and angles, including those within the pyridine ring and the carbonyl groups. Furthermore, it would reveal the molecule's conformation, specifically the dihedral angles describing the orientation of the acetyl and aldehyde substituents relative to the plane of the pyridine ring.

Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about the crystal packing and the nature of intermolecular interactions. mdpi.comnih.gov These non-covalent interactions govern the physical properties of the solid. For this compound, potential interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the aldehydic C-H or aromatic C-H donors and the oxygen atoms of the carbonyl groups acting as acceptors. nih.gov

π-π Stacking: The aromatic pyridine rings could stack on top of one another, an interaction driven by electrostatic and dispersion forces.

Dipole-Dipole Interactions: The polar carbonyl groups create molecular dipoles that will influence how the molecules arrange themselves in the crystal lattice.

Analysis of these interactions helps in understanding the forces that stabilize the crystal structure and is fundamental to the field of crystal engineering. nsf.govcetjournal.it

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.com These methods are exceptionally useful for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by strong absorption bands from the two carbonyl groups.

C=O Stretch (Ketone): A strong, sharp peak is expected around 1680-1700 cm⁻¹, typical for an aryl ketone.

C=O Stretch (Aldehyde): Another strong, sharp peak is expected nearby, typically around 1700-1720 cm⁻¹. The two C=O stretches may overlap or appear as a broadened band.

C-H Stretch (Aldehyde): A characteristic pair of medium-intensity peaks often appears around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, which is a hallmark of the aldehyde functional group. spectroscopyonline.com

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the pyridine ring. libretexts.org

C-H Bending (Aromatic): Absorptions in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

The C=O stretches would also be visible in the Raman spectrum, though their intensities might differ from the IR spectrum.

The aromatic ring vibrations often give rise to strong and sharp Raman signals, making it an excellent technique for analyzing the pyridine moiety.

Symmetric vibrations and non-polar bonds tend to be stronger in Raman spectra, providing complementary information to IR.

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups and bonding within this compound.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2720-2750 & 2820-2850 | Medium |

| Aldehyde | C=O Stretch | 1700-1720 | Strong |

| Ketone | C=O Stretch | 1680-1700 | Strong |

| Aromatic Ring | C=C, C=N Stretches | 1400-1600 | Medium-Strong |

| Acetyl Group | C-H Stretch | 2900-3000 | Medium |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. nih.govdocumentsdelivered.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, through the stereoselective reduction of the acetyl ketone to a chiral secondary alcohol (forming a derivative like 2-(1-hydroxyethyl)nicotinaldehyde), chiroptical spectroscopy would become an essential tool for its stereochemical assignment. nih.gov

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral derivative would produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) corresponding to its electronic transitions. The sign and intensity of these peaks are directly related to the absolute configuration (R or S) of the stereocenter.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD.

By comparing the experimentally measured CD spectrum of a chiral derivative to spectra predicted by quantum chemical calculations, the absolute configuration of the newly formed stereocenter could be determined without the need for X-ray crystallography. This makes chiroptical spectroscopy a powerful and non-destructive method for the stereochemical elucidation of chiral derivatives of this compound. nih.gov

Computational and Theoretical Chemistry Studies of 2 Acetylnicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of a molecule. northwestern.eduarxiv.org These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, can determine optimized molecular geometry, electronic energy, bond energies, and derived properties like effective charges and bond orders. northwestern.edu For pyridine (B92270) derivatives, such calculations are routinely used to explore electronic structure, stability, and reactivity. researchgate.netmdpi.com

Studies on related 2-acetylpyridine derivatives have utilized DFT with the B3LYP functional and a 6-311G basis set to investigate electronic properties. researchgate.net These analyses typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netscispace.com Furthermore, calculations of proton affinity can be used to determine the thermodynamic stability of protonated forms of pyridine compounds, which is crucial for understanding their behavior in acidic environments. plos.org For instance, semi-empirical AM1 and PM5 methods have been used to calculate the pKa values of 3-substituted pyridines by evaluating the energetics of their different tautomeric and conformational forms in solution. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Generic Acetylpyridine Derivative (Note: This data is illustrative, based on findings for related compounds, not 2-Acetylnicotinaldehyde itself.)

| Property | Method | Calculated Value | Significance |

| HOMO Energy | DFT/B3LYP | -6.8 eV | Region of electron donation |

| LUMO Energy | DFT/B3LYP | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 5.3 eV | Indicator of chemical reactivity and stability |

| Proton Affinity (PA) | B3LYP/6-31G(d,p) | -225 kcal/mol | Susceptibility to protonation |

These calculations provide a foundational picture of the molecule's charge distribution and potential for engaging in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions in solution or condensed phases. iaea.orgucl.ac.uk While specific MD studies on this compound are not available, research on similar molecules like 2-aminonicotinic acid (2AmNic) in aqueous solution provides significant insight into the methodology. nih.gov

In such studies, classical force fields (like OPLS-AA) are used to simulate the interactions between the solute and solvent molecules over time (e.g., 100 ns). nih.gov This allows for the analysis of:

Conformational Preferences : Molecules can adopt different spatial arrangements through rotation around single bonds. nih.govmdpi.com MD simulations can reveal the most stable conformations and the dynamics of interconversion between them. For pyridine derivatives, the orientation of substituents relative to the ring is a key conformational feature. nih.govresearchgate.net

Intermolecular Interactions : The simulations can identify and quantify non-covalent interactions, such as hydrogen bonds, which are critical for understanding association processes in solution. nih.gov The formation of dimers, trimers, and larger aggregates can be observed and characterized. nih.gov Analysis tools like the Radial Distribution Function (RDF) are used to determine the probability of finding one atom at a certain distance from another, revealing the structure of solvation shells and the formation of stable intermolecular bonds. nih.gov

For example, MD simulations of 2AmNic with maleic acid in water showed a preference for the formation of heterodimers stabilized by strong N-H···O hydrogen bonds, a process that competes with the hydration of the individual ions. nih.gov This highlights the importance of specific intermolecular forces in the initial stages of molecular assembly. nih.gov

Table 2: Illustrative Intermolecular Interaction Data from MD Simulations of a Nicotinic Acid Derivative in Solution (Note: This data is based on the 2AmNic study and serves as an example.)

| Interacting Pair | Interaction Type | Average Distance (Å) | Significance |

| Pyridine N-H --- Anion O | Hydrogen Bond | 2.7 | Strong interaction leading to dimer formation |

| Anion C=O --- Water H | Hydrogen Bond | 2.8 | Solvation of the coformer |

| Pyridine Ring --- Pyridine Ring | π-π Stacking | ~4.0 | Weak interaction contributing to aggregation |

Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry, particularly DFT, is extensively used to elucidate the mechanisms of chemical reactions. researchgate.netsemanticscholar.org This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

While a specific reaction pathway analysis for this compound was not found, studies on the reactions of other acetylpyridine derivatives offer a clear blueprint for such an investigation. For example, the mechanism of cycloplatination of N-ortho-chlorophenyl-substituted acetylpyridine hydrazones has been detailed using the M06 DFT functional. rsc.org This study successfully modeled the key steps of the reaction: iminoplatinum complex formation, chelation, and the final cyclometallation. rsc.org The calculations were able to rationalize why different substrates yielded different products and clarified the role of additives like acetate (B1210297) in facilitating the reaction through specific transition states. rsc.org The results showed that acetate can enter the coordination sphere of the platinum center, assisting in N-H deprotonation and the subsequent C-H activation step. rsc.org

Such computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, allowing for a step-by-step visualization of bond-breaking and bond-forming processes. researchgate.netchemrxiv.org

Density Functional Theory (DFT) Studies for Spectroscopic Parameter Prediction

DFT has become a standard and reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.netaps.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.govcardiff.ac.uk

A detailed computational and experimental study on 2-chloroquinoline-3-carboxaldehyde, a molecule with structural similarities to this compound, demonstrates this application perfectly. nih.gov In that work, the geometry of the molecule was optimized using DFT with the B3LYP functional and a 6–311++G(d,p) basis set. nih.gov The vibrational frequencies were then calculated and scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method. nih.gov The theoretical wavenumbers showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a confident assignment of each vibrational mode based on the Potential Energy Distribution (PED). nih.gov Similar DFT-based spectroscopic studies have been successfully performed on various pyridine derivatives. nih.govresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Heterocyclic Aldehyde (Note: Data is illustrative, based on the study of 2-chloroquinoline-3-carboxaldehyde nih.gov.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (PED) |

| C=O Stretch | 1690 | 1688 | 95% C=O str. |

| Ring C=C Stretch | 1615 | 1612 | 80% C=C str. |

| C-H Aldehyde Bend | 1390 | 1392 | 75% C-H bend |

| Ring Breathing | 1030 | 1028 | 60% Ring def. |

| C-Cl Stretch | 780 | 775 | 85% C-Cl str. |

This synergy between theoretical prediction and experimental measurement is invaluable for detailed structural characterization.

Computational Modeling of this compound in Supramolecular Systems

Computational modeling is increasingly used to predict and understand how molecules self-assemble into larger, ordered structures known as supramolecular systems. nih.gov These models can predict crystal structures, the behavior of molecules in gels, or the formation of host-guest complexes. nih.govacs.org

Furthermore, the initial stages of self-assembly in solution, which can lead to the formation of supramolecular materials, can be modeled using Molecular Dynamics simulations. As discussed in section 6.2, MD simulations on 2-aminonicotinic acid revealed the preferential formation of hydrogen-bonded heterodimers in water, which can be considered the primary building blocks for larger supramolecular structures. nih.gov These computational approaches provide atomistic-level insights into the non-covalent interactions that drive the formation of complex, functional materials from individual molecular components. nih.gov

Advanced Analytical Methodologies for Research on 2 Acetylnicotinaldehyde

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatography is an indispensable tool in synthetic chemistry for separating a mixture into its individual components. nih.gov For 2-Acetylnicotinaldehyde, various chromatographic methods are employed to ensure the purity of the final product and to monitor the conversion of reactants to products in real-time.

Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound is well-suited for analysis by Gas Chromatography. ijfmr.com For purity assessment, a high-resolution capillary column, such as a 5%-phenyl-methylpolysiloxane (HP-5ms), is typically used. mdpi.com A flame ionization detector (FID) offers high sensitivity for quantitative analysis, while mass spectrometry (MS) provides definitive structural identification of the main component as well as any impurities. ijfmr.com Reaction monitoring can be performed by taking aliquots from the reaction mixture at timed intervals and analyzing them by GC to determine the relative concentrations of starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and reaction monitoring of this compound. Due to the polarity of the compound and the presence of a UV-absorbing pyridine (B92270) ring, reversed-phase HPLC with a C18 column and a UV detector is the most common approach. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. youtube.com For quantitative purity determination, a calibration curve is constructed using a certified reference standard. To enhance sensitivity and selectivity, especially for trace-level impurities, the aldehyde group can be derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone derivative that can be detected at higher wavelengths with greater sensitivity. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively for real-time reaction monitoring in the synthesis of this compound. nih.gov By spotting the reaction mixture on a silica-coated plate and eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) mixture), the progress of the reaction can be visualized under UV light. The disappearance of starting material spots and the appearance of the product spot, identified by its unique retention factor (Rf), indicate the reaction's progression towards completion.

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | 5%-Phenyl-methylpolysiloxane | Helium or Nitrogen | FID, MS | Purity Assessment, Impurity Profiling, Reaction Monitoring |

| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (Diode Array) | Purity Assessment, Quantitative Analysis, Reaction Monitoring |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Lamp | Rapid Reaction Monitoring |

Electrochemical Methods for Redox Behavior and Electron Transfer Studies

The cyclic voltammogram of this compound is typically recorded in a non-aqueous solvent, such as acetonitrile or dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). A standard three-electrode system is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel (B162337) reference electrode (SCE). researchgate.net

The presence of the electron-withdrawing acetyl and aldehyde groups is expected to make the pyridine ring more difficult to oxidize and easier to reduce compared to unsubstituted pyridine. The CV experiment would reveal the potentials at which these electron transfer processes occur. For instance, the reduction of the carbonyl groups and the pyridine ring will appear as cathodic peaks in the voltammogram. The reversibility of these redox processes can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc). nih.gov Irreversible processes, often involving coupled chemical reactions following electron transfer, are common for complex organic molecules. researchgate.net By studying the CV behavior at different scan rates, information about the stability of the generated radical ions and the kinetics of coupled chemical reactions can be obtained. researchgate.net

Table 2: Typical Experimental Parameters for Cyclic Voltammetry of this compound

| Parameter | Description | Typical Value/Material |

|---|---|---|

| Working Electrode | Surface for electron transfer | Glassy Carbon |

| Reference Electrode | Provides a stable potential reference | Ag/AgCl |

| Counter Electrode | Completes the electrical circuit | Platinum Wire |

| Solvent | Dissolves analyte and electrolyte | Acetonitrile (CH₃CN) |

| Supporting Electrolyte | Ensures conductivity of the solution | 0.1 M TBAPF₆ |

| Analyte Concentration | Concentration of this compound | 1-10 mM |

| Scan Rate (ν) | Rate of potential sweep | 20-2000 mV/s |

In-situ Spectroscopic Techniques for Reaction Kinetics and Pathway Analysis

In-situ (in the reaction mixture) spectroscopic techniques allow for the real-time observation of changes in molecular structure and concentration, providing invaluable data for determining reaction kinetics and elucidating reaction pathways without the need for sampling. ou.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is particularly useful for monitoring reactions involving this compound by tracking the characteristic vibrational frequencies of its functional groups. youtube.com An attenuated total reflectance (ATR) probe immersed directly into the reaction vessel can record spectra continuously. The key vibrational bands to monitor include the C=O stretching frequencies of the aldehyde (~1700 cm⁻¹) and the acetyl ketone (~1685 cm⁻¹), as well as the C=N and C=C stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹). msesupplies.com As the reaction proceeds, the disappearance of reactant-specific peaks and the appearance of product-specific peaks can be plotted against time to generate concentration profiles, from which reaction rate constants can be calculated. youtube.com

UV-Visible (UV-Vis) Spectroscopy: The conjugated π-system of this compound gives rise to distinct electronic transitions that can be monitored by UV-Vis spectroscopy. mdpi.com By placing a fiber-optic probe in the reaction mixture, the absorbance at a specific wavelength (λ_max) corresponding to the reactant or product can be measured over time. thermofisher.com According to the Beer-Lambert law, absorbance is directly proportional to concentration. researchgate.net This allows for the calculation of reaction rates and orders. This technique is particularly effective for studying reactions where there is a significant change in the conjugation or electronic structure between reactants and products, leading to a clear shift in the absorption spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to instrumentation constraints, NMR spectroscopy is exceptionally powerful for pathway analysis. whiterose.ac.uk By quenching the reaction at various stages and analyzing the samples, it is possible to identify and characterize transient intermediates. unizar.es Changes in the chemical shifts of the aromatic protons and the protons of the acetyl and aldehyde groups provide detailed structural information about the species present in the reaction mixture at different times, helping to piece together the step-by-step mechanism of the transformation. acs.org

Table 3: Spectroscopic Frequencies for Monitoring Reactions of this compound

| Technique | Functional Group / Transition | Typical Wavenumber / Wavelength | Information Gained |

|---|---|---|---|

| FTIR | Aldehyde C=O Stretch | ~1700 cm⁻¹ | Disappearance of starting material / Formation of product |

| FTIR | Acetyl C=O Stretch | ~1685 cm⁻¹ | Disappearance of starting material / Formation of product |

| FTIR | Pyridine Ring C=C, C=N | 1450-1600 cm⁻¹ | Changes to the heterocyclic core |

| UV-Vis | π → π* and n → π* | 250-400 nm | Changes in electronic conjugation |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm | Structural changes involving the aldehyde group |

| ¹H NMR | Acetyl Protons (-COCH₃) | ~2.6 ppm | Structural changes involving the acetyl group |

| ¹H NMR | Pyridine Ring Protons | 7.5-9.0 ppm | Changes in the substitution pattern of the ring |

Hyphenated Techniques for Complex Mixture Analysis in Synthetic Development

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, making them essential for analyzing the complex mixtures often generated during synthetic route development and optimization. nih.govijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and semi-volatile byproducts in the synthesis of this compound. mdpi.com The gas chromatograph separates the components of the reaction mixture, and each component is then introduced into the mass spectrometer. The MS provides a mass spectrum for each separated peak, which acts as a "molecular fingerprint." researchgate.net By interpreting the fragmentation pattern, the structure of unknown impurities and byproducts can be elucidated. This information is critical for understanding side reactions and optimizing reaction conditions to improve the yield and purity of the desired product. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable impurities that cannot be analyzed by GC, LC-MS is the method of choice. rsc.orgkuleuven.be Similar to GC-MS, the HPLC separates the components of the mixture before they enter the mass spectrometer. nih.gov Modern ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of a wide range of compounds. kuleuven.be High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown byproducts. nih.gov

Table 4: Advantages of Hyphenated Techniques in this compound Synthesis

| Technique | Separation Method | Detection/Identification | Key Advantages |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry (EI) | Excellent for volatile impurities; provides structural information from fragmentation patterns; high sensitivity. |

| LC-MS | Liquid Chromatography | Mass Spectrometry (ESI, APCI) | Ideal for non-volatile or thermally labile compounds; provides molecular weight information; accurate mass data allows for formula determination. |

| LC-DAD | Liquid Chromatography | Diode Array Detector (UV-Vis) | Provides UV-Vis spectrum for each peak, aiding in peak purity assessment and preliminary identification based on chromophores. |

Future Directions and Emerging Research Avenues for 2 Acetylnicotinaldehyde

Exploration of Unprecedented Reactivity and Novel Synthetic Transformations

The unique molecular architecture of 2-Acetylnicotinaldehyde, featuring adjacent aldehyde and ketone functionalities on a pyridine (B92270) ring, offers a rich landscape for exploring novel chemical reactions. The proximity of these two carbonyl groups can lead to unprecedented reactivity and facilitate the development of new synthetic transformations. Future research will likely focus on harnessing this dual reactivity.

Key areas of exploration include:

Novel Cyclization Reactions: The 1,2-dicarbonyl arrangement is a precursor for the synthesis of a variety of heterocyclic systems. Investigation into new cyclization and condensation reactions with various nucleophiles could yield novel fused-ring structures with potential applications in medicinal chemistry and materials science.

Multicomponent Reactions (MCRs): The compound is an ideal candidate for the design of new MCRs. By reacting this compound with two or more other reactants in a one-pot synthesis, complex molecules can be assembled efficiently, adhering to the principles of green chemistry. nih.govnih.govresearchgate.net

Tandem Reactions: The differential reactivity of the aldehyde and ketone groups can be exploited to design tandem reactions. For example, a selective reaction at the more reactive aldehyde site could be followed by an intramolecular reaction involving the ketone, leading to complex molecular architectures in a single synthetic operation. Density Functional Theory (DFT) calculations could be employed to elucidate the different reactivities of the carbonyl groups and predict reaction outcomes. researchgate.net

| Potential Reaction Type | Reactant(s) | Potential Product Class |

| Novel Cyclization | Diamines, Hydrazines | Fused Pyridodiazepines, Pyridopyridazines |

| Multicomponent Reaction | Amine, Isocyanide, Carboxylic Acid | Complex Heterocyclic Scaffolds |

| Tandem Aldol-Michael Addition | Enolates | Polyfunctional Pyridine Derivatives researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netpharmasalmanac.com Integrating the synthesis and transformations of this compound into flow chemistry and automated platforms is a crucial future direction.

Flow chemistry enables:

Enhanced Reaction Control: Precise control over parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. This is particularly beneficial for managing exothermic reactions or handling unstable intermediates. pharmasalmanac.com

Improved Safety: Performing reactions in small-volume, continuous flow reactors minimizes the risks associated with handling potentially hazardous reagents and energetic reactions. unito.it

Scalability and Automation: Flow chemistry setups can be readily scaled up for industrial production. frontiersin.org Automation and integration of in-line analysis can accelerate reaction optimization and the creation of compound libraries for screening purposes.

A hypothetical automated flow synthesis platform could involve the continuous production of this compound followed by its immediate use in a subsequent reaction module to generate derivatives, streamlining the entire process.

Development of Advanced Materials with Tunable Properties from this compound

The reactive carbonyl groups and the pyridine nucleus make this compound an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent to create functional polymers. researchgate.net The aldehyde and ketone groups provide reactive sites for post-polymerization modification, allowing for the introduction of various functionalities and the tuning of material properties such as solubility, thermal stability, or optical characteristics. Polymers with pendant aldehyde groups are valuable for creating new materials through reactions like Schiff base formation. researchgate.net

Metal-Organic Frameworks (MOFs): While this compound itself may not be a typical ligand, its oxidation product, pyridine-2,3-dicarboxylic acid, is an excellent candidate for constructing MOFs. rsc.orgresearchgate.net Research could focus on the synthesis of this derivative and its use in creating novel MOFs with applications in gas storage, catalysis, and sensing. The resulting frameworks could exhibit interesting photoluminescent properties. rsc.orgresearchgate.net

| Material Class | Role of this compound | Potential Properties/Applications |

| Functional Polymers | Monomer / Cross-linker | Tunable thermal/optical properties, materials for sensors |

| Metal-Organic Frameworks (MOFs) | Precursor to Ligand (Pyridine-2,3-dicarboxylic acid) | Gas storage, catalysis, photoluminescence rsc.orgresearchgate.netnih.gov |

| Photosensitive Materials | Chromophore Component | Light-responsive polymers, optical data storage |

Computational Design and Prediction of New this compound-Based Chemical Entities

Computational chemistry provides powerful tools for accelerating the discovery and design of new molecules and materials. Applying these methods to this compound can guide experimental efforts and uncover novel applications.

Predicting Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound, predict its reactivity at different sites, and elucidate reaction mechanisms. researchgate.net This can help in designing selective transformations and understanding unusual reaction outcomes.

Designing Novel Derivatives: Computational tools can be used to design new derivatives with specific desired properties. For instance, by simulating the interaction of various derivatives with a biological target, potent enzyme inhibitors could be identified. nih.gov Molecular docking studies can provide insights into binding modes and guide the optimization of lead compounds. nih.gov

Predicting Material Properties: Computational simulations can predict the properties of polymers or MOFs derived from this compound. This allows for the in-silico screening of large numbers of potential structures to identify candidates with optimal characteristics for specific applications, such as high gas adsorption capacity or desired electronic properties. DFT has been used to calculate properties like hyperpolarizability for related pyridine carboxaldehydes, suggesting potential in non-linear optics. materialsciencejournal.org

Contributions to Sustainable Chemical Manufacturing and Process Intensification

Future research on this compound should be strongly oriented towards the principles of green chemistry and process intensification to ensure that its production and use are environmentally benign and economically viable. nih.govijarsct.co.in

Green Synthesis Routes: Developing synthetic pathways that utilize renewable feedstocks, employ eco-friendly solvents, and use catalytic methods will be essential. ijarsct.co.inbhu.ac.in One-pot and multicomponent reactions, as mentioned in section 9.1, are inherently more sustainable as they reduce waste and energy consumption. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Computational design (Section 9.4) can aid in discovering reaction pathways with high atom economy.

By focusing on these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and sustainable technology.

Q & A

Q. What systematic approaches are recommended for reconciling gaps in the literature on this compound’s applications?

- Methodological Answer : Conduct a PRISMA-compliant systematic review: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000), extract data into standardized tables, and assess bias via Cochrane Risk of Tool. Highlight unresolved questions (e.g., enantioselective synthesis routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.